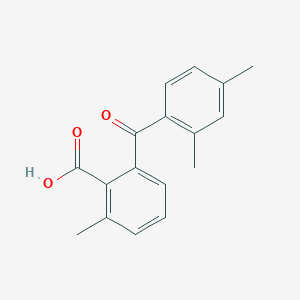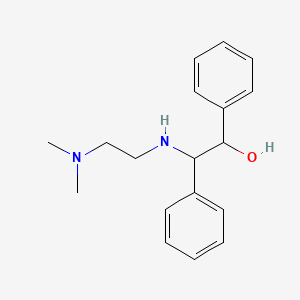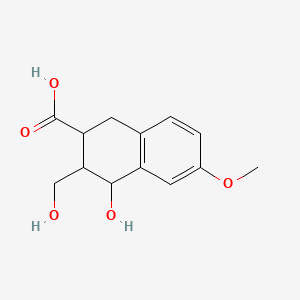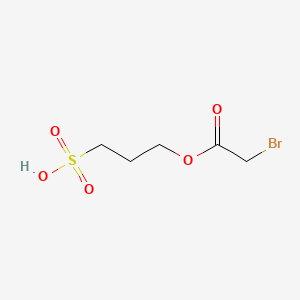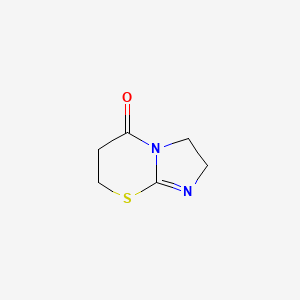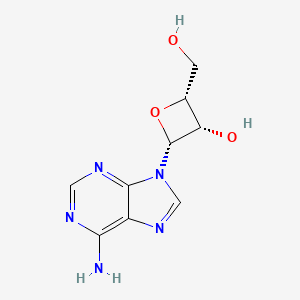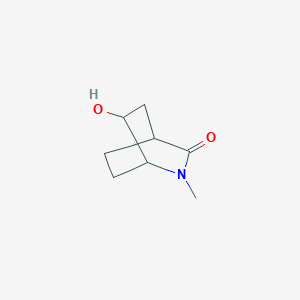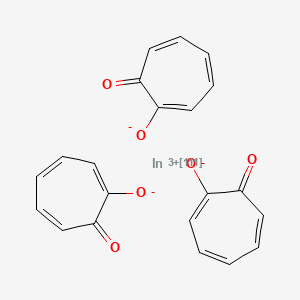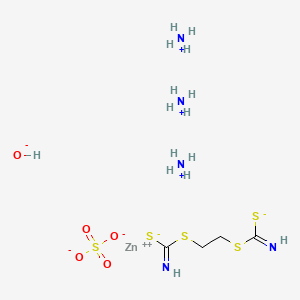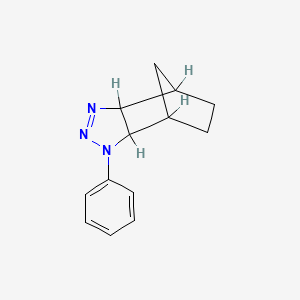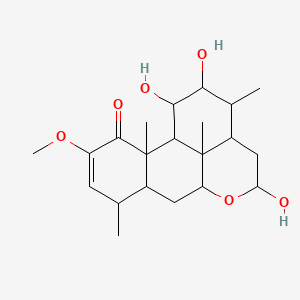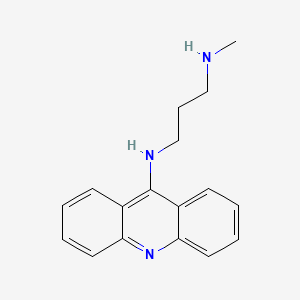
N-9-Acridinyl-N'-methyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9-Acridinyl-N’-methyl-1,3-propanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a propanediamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-9-Acridinyl-N’-methyl-1,3-propanediamine typically involves the reaction of acridine derivatives with propanediamine. One common method includes the following steps:
Starting Materials: Acridine and N-methyl-1,3-propanediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-9-Acridinyl-N’-methyl-1,3-propanediamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-9-Acridinyl-N’-methyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acridine moiety can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated acridine compounds.
Applications De Recherche Scientifique
N-9-Acridinyl-N’-methyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-9-Acridinyl-N’-methyl-1,3-propanediamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine trihydrochloride
Uniqueness
N-9-Acridinyl-N’-methyl-1,3-propanediamine is unique due to its specific substitution pattern on the acridine moiety and the presence of a methyl group on the propanediamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
86863-21-0 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N'-acridin-9-yl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C17H19N3/c1-18-11-6-12-19-17-13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)17/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,20) |
Clé InChI |
SGCRIYMGLGMMSV-UHFFFAOYSA-N |
SMILES canonique |
CNCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


